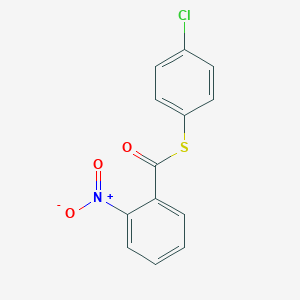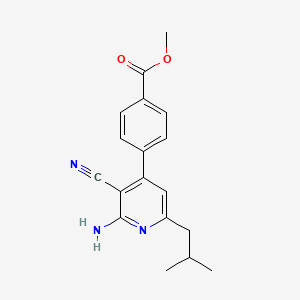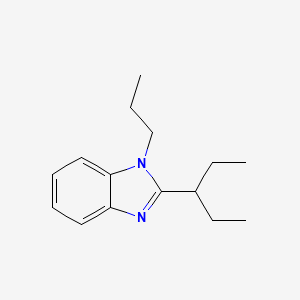![molecular formula C15H15N3OS B5848303 4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5848303.png)
4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as MPACB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioamides and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves its ability to inhibit the activity of certain enzymes such as carbonic anhydrase and urease. These enzymes play a crucial role in various physiological processes, and their inhibition by this compound can lead to the disruption of these processes, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects such as inhibition of carbonic anhydrase activity, inhibition of urease activity, and induction of apoptosis in cancer cells. Additionally, this compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in lab experiments is its ability to exhibit multiple physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the accuracy of the experimental results.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. One potential direction is the development of new drug formulations that can enhance its therapeutic efficacy and reduce its toxicity. Additionally, further studies are needed to investigate the mechanism of action of this compound and its potential applications in other scientific fields such as biotechnology and nanotechnology.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action and physiological effects have been studied extensively, and it has been shown to exhibit various biochemical and physiological effects. Further research is needed to explore its full potential and develop new drug formulations that can enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves the reaction of 4-methylbenzoyl chloride with ammonium thiocyanate, followed by the addition of 3-pyridinemethylamine. The resulting product is this compound, which can be purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been studied for its potential therapeutic applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antimicrobial, antifungal, and antitumor properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11-4-6-13(7-5-11)14(19)18-15(20)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQMZJWYJBXQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)




![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)
![1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5848279.png)
![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B5848294.png)


![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5848335.png)
